Uridine(5')disodiodiphospho(1)-alpha-D-glucose
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Overview
Description
Uridine(5’)disodiodiphospho(1)-alpha-D-glucose is a nucleotide sugar that plays a crucial role in the metabolism of carbohydrates. It is involved in the biosynthesis of glycogen, glycoproteins, and glycolipids. This compound is essential for various biochemical processes, including the transfer of glucose to other molecules, which is vital for energy storage and cellular communication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridine(5’)disodiodiphospho(1)-alpha-D-glucose typically involves the enzymatic conversion of uridine diphosphate glucose (UDP-glucose) from uridine triphosphate (UTP) and glucose-1-phosphate. This reaction is catalyzed by the enzyme UDP-glucose pyrophosphorylase. The reaction conditions usually require a buffered aqueous solution at a physiological pH, typically around 7.5 .
Properties
CAS No. |
28053-08-9 |
---|---|
Molecular Formula |
C15H22N2Na2O17P2 |
Molecular Weight |
610.27 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChI Key |
PKJQEQVCYGYYMM-QBNUFUENSA-L |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Isomeric SMILES |
C1=CN(C(=O)N=C1[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1[O-])C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Appearance |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
28053-08-9 |
Pictograms |
Irritant |
Synonyms |
Uridine 5’-(Trihydrogen diphosphate) P’-α-D-Glucopyranosyl Ester Disodium Salt; Uridine 5’-(Trihydrogen pyrophosphate) Mono-α-D-glucopyranosyl Ester Disodium Salt; Disodium UDP-glucose; Disodium Uridine Diphosphoglucose; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Uridine 5'-diphosphoglucose disodium in the synthesis of limonin glucoside?
A1: Uridine 5'-diphosphoglucose disodium (UDPG-2Na) acts as a glucose donor in the enzymatic synthesis of limonin glucoside. A crude enzyme extract derived from the albedo of pummelo fruit catalyzes the transfer of a glucose moiety from UDPG-2Na to limonin, forming the non-bitter compound limonin glucoside []. This reaction is significant as it offers a potential method for debittering citrus products by converting the bitter limonin into its non-bitter glucoside form.
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